molecular formula C16H14O4 B181539 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione CAS No. 6706-92-9

1,2-Bis(2-methoxyphenyl)ethane-1,2-dione

Cat. No.: B181539
CAS No.: 6706-92-9
M. Wt: 270.28 g/mol
InChI Key: PYDAJROJMZJKFS-UHFFFAOYSA-N
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Description

1,2-Bis(2-methoxyphenyl)ethane-1,2-dione is an organic compound with the molecular formula C16H14O4. It belongs to the class of α-dicarbonyl compounds, which are known for their interesting chemical and physical properties. This compound is characterized by the presence of two methoxy groups attached to the phenyl rings, which influence its reactivity and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(2-methoxyphenyl)ethane-1,2-dione can be synthesized through various methods. One common approach involves the reaction of 2-methoxybenzaldehyde with an oxidizing agent such as nitric acid or potassium permanganate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-methoxyphenyl)ethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Properties

IUPAC Name

1,2-bis(2-methoxyphenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-13-9-5-3-7-11(13)15(17)16(18)12-8-4-6-10-14(12)20-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDAJROJMZJKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278614
Record name o-Anisil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6706-92-9
Record name o-Anisil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8507
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name o-Anisil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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